molecular formula C7H7F2N3O2 B2866738 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1861826-96-1

1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2866738
CAS RN: 1861826-96-1
M. Wt: 203.149
InChI Key: SNWRLFUAAVAUGQ-UHFFFAOYSA-N
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Description

The compound “1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), a difluoromethyl group (a carbon atom bonded to two fluorine atoms), and a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The presence of a carboxylic acid group (-COOH) suggests that it may exhibit acidic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the difluoromethyl group, and the construction of the 1,2,3-triazole ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. The presence of electronegative atoms (like Nitrogen in the triazole ring and Fluorine in the difluoromethyl group) could result in regions of partial negative charge, which might influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the difluoromethyl group might undergo reactions involving the carbon-fluorine bond, and the triazole ring could potentially engage in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which might influence its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: has potential applications in the development of antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been found to possess significant antiviral activities . This suggests that our compound of interest could be synthesized into various scaffolds to screen for pharmacological activities against viruses.

Anti-inflammatory Applications

The structural similarity of this compound to indole derivatives, which are known for their anti-inflammatory properties, indicates that it could be used in the synthesis of new anti-inflammatory drugs . Research into indole derivatives has shown a wide range of biological activities, including anti-inflammatory effects.

Anticancer Research

Compounds with a triazole ring, such as 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid , are often explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes them valuable in the development of novel anticancer therapies .

Antimicrobial Properties

The triazole core is also associated with antimicrobial activity. By synthesizing derivatives of 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid , researchers can explore its use as a scaffold for developing new antimicrobial agents .

Agricultural Chemicals

Indole derivatives are known to play a role in agriculture, particularly as plant hormones and growth regulators. Given the structural similarities, 1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid could be investigated for its potential use in enhancing plant growth and protection .

Chemical Synthesis and Material Science

This compound’s unique blend of reactivity and selectivity makes it a valuable asset in chemical synthesis and material science. It can be used to create a variety of complex molecules with potential applications in creating new materials or chemical processes .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .

properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O2/c8-6(9)5-4(7(13)14)10-11-12(5)3-1-2-3/h3,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWRLFUAAVAUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(N=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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